

Usp28-IN-3 vs. USP25 Inhibitors in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Usp28-IN-3*

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The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as promising therapeutic targets. Among them, Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25) have garnered significant attention for their roles in cancer progression. This guide provides an objective comparison of a USP28 inhibitor, **Usp28-IN-3**, and several dual USP25/USP28 inhibitors, supported by experimental data from preclinical cancer models.

Executive Summary

Both USP28 and USP25 are implicated in promoting tumorigenesis through the stabilization of oncoproteins. USP28 is a key regulator of oncogenic transcription factors such as c-MYC and NOTCH1, while USP25 has been shown to stabilize proteins involved in KRAS and Wnt/ β -catenin signaling pathways. While selective inhibitors for USP28 like **Usp28-IN-3** exist, many potent inhibitors targeting USP25 also exhibit significant activity against USP28, making them dual inhibitors. This guide will focus on comparing the activity of **Usp28-IN-3** with these dual inhibitors to shed light on the therapeutic potential of targeting each enzyme.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values of **Usp28-IN-3** and various dual USP25/USP28 inhibitors against their target enzymes and a panel of cancer cell lines.

Table 1: Inhibitor Potency against USP28 and USP25 Enzymes

Inhibitor	Target(s)	IC ₅₀ (μM)
Usp28-IN-3	USP28	0.1[1]
AZ1	USP25/USP28	0.62 (USP25), 0.7 (USP28)[2]
Vismodegib	USP25/USP28	1.42 (USP25), 4.41 (USP28)[3]
FT206	USP28/USP25	1.01 (USP25), 0.15 (USP28)[4]
CT1113	USP25/USP28	~0.2 (in Ph+ALL cell lines)[5] [6]

Table 2: Anti-proliferative Activity of Inhibitors in Cancer Cell Lines (EC₅₀/IC₅₀ in μM)

Inhibitor	Cell Line	Cancer Type	EC50/IC50 (μM)
Usp28-IN-3	HCT116	Colorectal Cancer	Induces c-Myc downregulation at 30-80 μM[1]
Ls174T	Colorectal Cancer	Induces c-Myc downregulation at 20-60 μM[1]	
AZ1	Various	Range of Cancers	~20[2]
FT206	KF LSCC cells	Lung Squamous Cell Carcinoma	Inhibits proliferation at 0-5 μM[4]
CT1113	Sup-B15, BV-173	Ph+ Acute Lymphoblastic Leukemia	~0.2[5][6]
SW1990	Pancreatic Cancer	Effective in vivo[7]	
HCT116	Colorectal Cancer	Effective in vivo[7]	

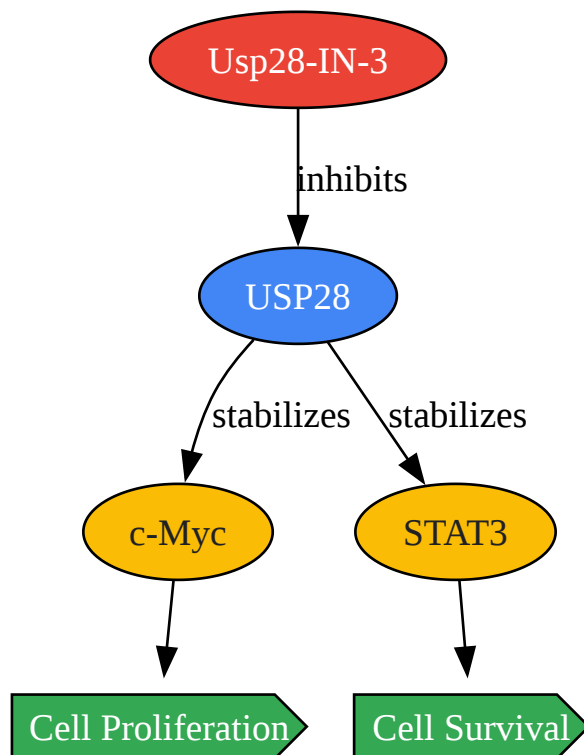
In Vivo Efficacy: Tumor Growth Inhibition

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates.

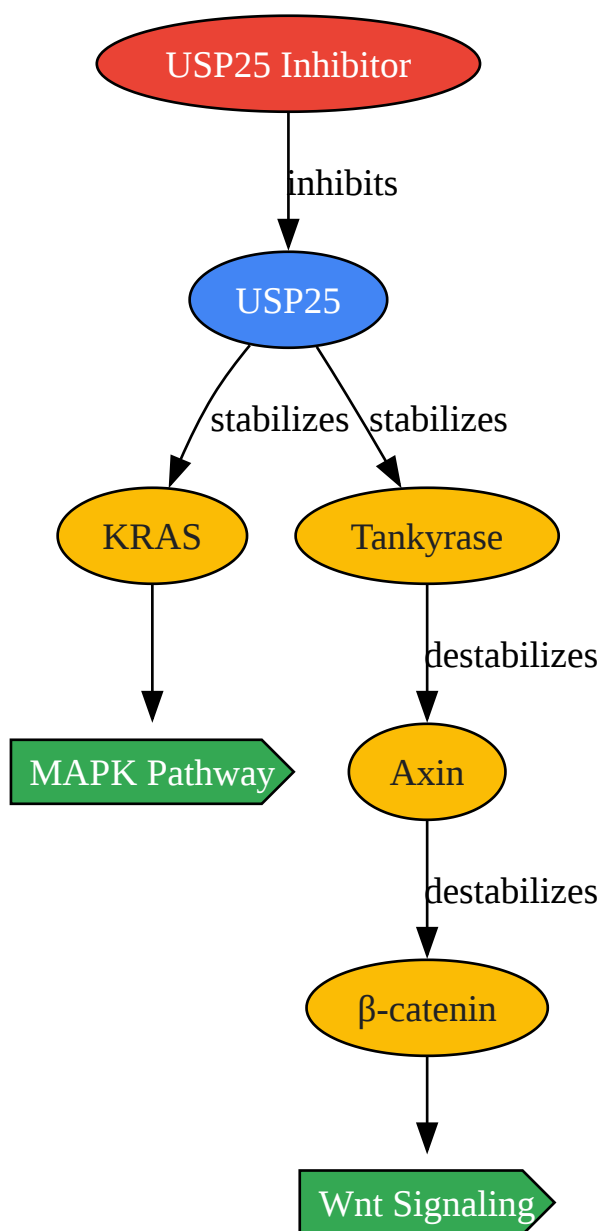
Table 3: In Vivo Anti-Tumor Activity of USP28 and USP25/28 Inhibitors

Inhibitor	Cancer Model	Dosing Regimen	Outcome
FT206	Lung Squamous Cell Carcinoma (LSCC) xenografts	75 mg/kg, p.o., 3 times/week for 5 weeks	Significant tumor regression[4][8]
CT1113	Pancreatic cancer (SW1990) CDX model	Not specified	Significant suppression of tumor growth[7][9]
CT1113	Colon cancer (HCT116) CDX model	Not specified	Significant suppression of tumor growth[7]

Signaling Pathways



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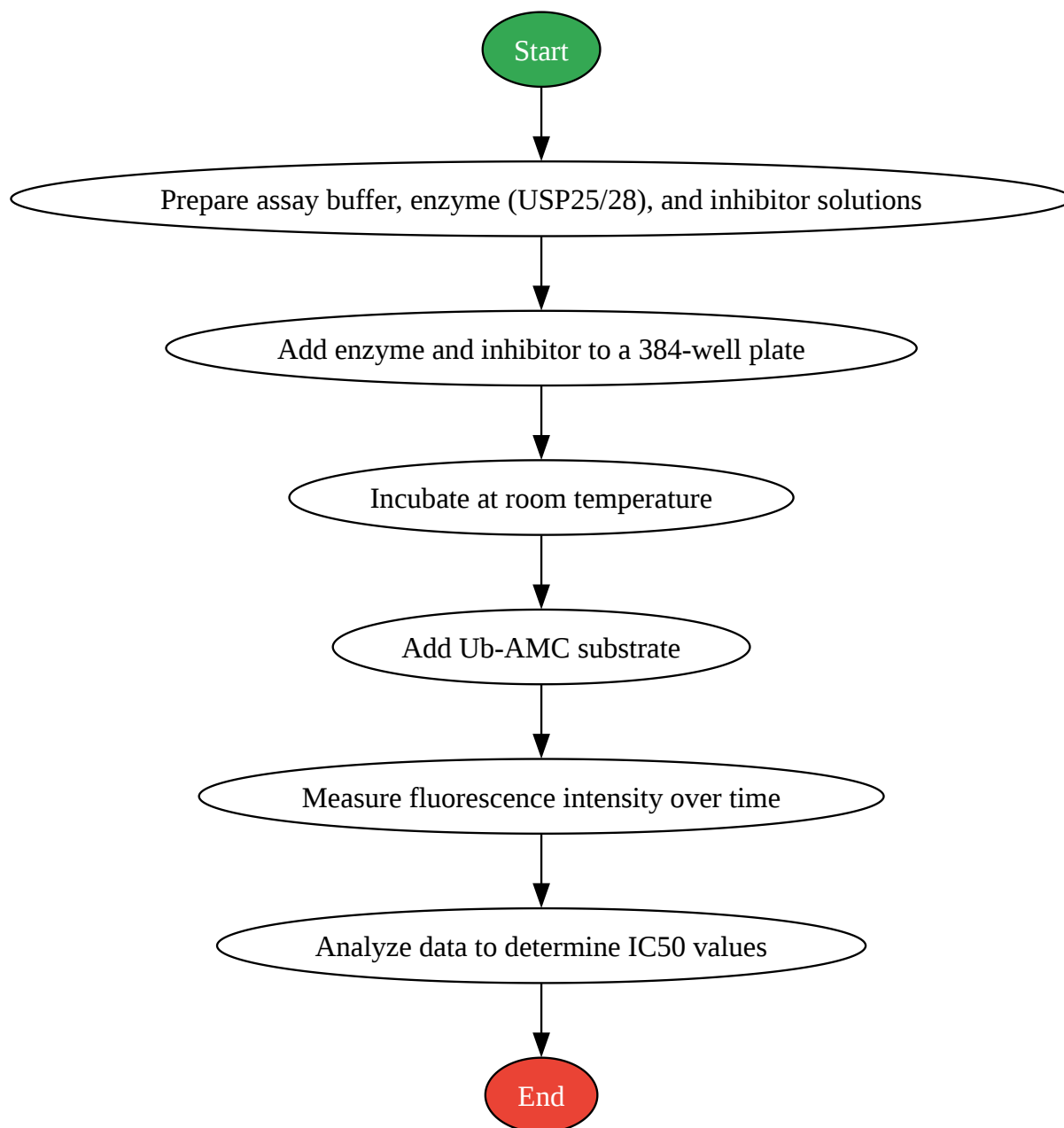


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Experimental Protocols

Deubiquitinase Activity Assay (Ub-AMC Hydrolysis)

This assay measures the enzymatic activity of USP25 and USP28 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).



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Methodology:

- **Reagent Preparation:** Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). Dilute recombinant human USP25 or USP28 enzyme to the desired

concentration in the assay buffer. Prepare serial dilutions of the inhibitor in DMSO and then dilute in assay buffer.

- **Enzyme-Inhibitor Incubation:** Add a small volume of the enzyme solution to the wells of a black, flat-bottom 384-well plate. Add the inhibitor dilutions to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
- **Substrate Addition:** Add Ub-AMC substrate to all wells to initiate the enzymatic reaction.
- **Fluorescence Measurement:** Immediately begin measuring the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) at regular intervals for a set period (e.g., 60 minutes) using a microplate reader.
- **Data Analysis:** Calculate the rate of reaction (slope of the fluorescence versus time curve). Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Colony Formation Assay

This in vitro assay assesses the ability of single cancer cells to proliferate and form colonies, a measure of their self-renewal and tumorigenic potential.

Methodology:

- **Cell Seeding:** Seed a low density of cancer cells (e.g., 500-1000 cells per well) into 6-well plates.
- **Treatment:** After 24 hours, treat the cells with various concentrations of the inhibitor or vehicle control.
- **Incubation:** Incubate the plates for 10-14 days, allowing colonies to form. The medium with the inhibitor should be replaced every 2-3 days.
- **Staining:** After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.
- **Quantification:** Count the number of colonies (typically those with >50 cells) in each well. The results are expressed as a percentage of the vehicle-treated control.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Xenograft Tumor Model

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

Methodology:

- **Cell Implantation:** Subcutaneously inject a suspension of human cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[\[13\]](#)[\[14\]](#)
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Treatment:** Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.[\[15\]](#)[\[16\]](#)
- **Tumor Measurement:** Measure the tumor volume using calipers at regular intervals throughout the study.
- **Endpoint:** At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Discussion and Conclusion

The available preclinical data suggests that both USP28 and USP25 are valid targets for cancer therapy. **Usp28-IN-3** demonstrates potent and selective inhibition of USP28. However, a significant portion of the potent small molecule inhibitors developed to date, such as AZ1, Vismodegib, FT206, and CT1113, exhibit dual activity against both USP25 and USP28.

This dual inhibition profile makes it challenging to definitively attribute the observed anti-cancer effects solely to the inhibition of USP25. For instance, FT206 is more potent against USP28 than USP25 and has shown significant efficacy in USP28-dependent lung squamous cell carcinoma models.[\[4\]](#)[\[8\]](#) This suggests that USP28 inhibition is a key driver of its anti-tumor activity in this context. Conversely, inhibitors like CT1113 have shown efficacy in models where USP25 is implicated in stabilizing oncoproteins like BCR-ABL1.[\[5\]](#)[\[6\]](#)

The choice between a selective USP28 inhibitor and a dual USP25/USP28 inhibitor will likely depend on the specific cancer type and its underlying molecular drivers. Cancers driven by high levels of c-Myc or other known USP28 substrates may be more susceptible to selective USP28 inhibition. In contrast, tumors where both USP25 and USP28 contribute to oncogenic signaling, or where the primary driver is a USP25 substrate, may benefit from dual inhibition.

Further research is required to develop more selective USP25 inhibitors to fully dissect the individual contributions of these two deubiquitinases in different cancer contexts. Head-to-head preclinical studies comparing selective USP28, selective USP25, and dual USP25/USP28 inhibitors in various cancer models are warranted to guide the clinical development of these promising therapeutic agents.

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- To cite this document: BenchChem. [Usp28-IN-3 vs. USP25 Inhibitors in Cancer Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141407#usp28-in-3-vs-usp25-inhibitors-in-cancer-models]

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